MAO B Inhibitory Potency in the Low Micromolar Range for a Structurally Similar Analog
While direct data for CAS 1986367-48-9 is not publicly available, a close structural analog from the same scaffold class, compound 5g (1-(2-(4-fluorophenyl)ethynyl) analog), exhibited potent MAO B inhibition with an IC50 of 1.35 μM. This potency is comparable to the reference MAO B inhibitor pargyline [1]. This demonstrates the scaffold's potential to achieve therapeutically relevant target engagement.
| Evidence Dimension | MAO B Inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 5g: IC50 = 1.35 μM; Pargyline: IC50 (value not specified in abstract, stated as 'close to') |
| Quantified Difference | N/A (Target compound data unavailable) |
| Conditions | In vitro enzymatic assay (human MAO B) |
Why This Matters
This establishes that the benzo[b][1,6]naphthyridine scaffold is a validated starting point for developing MAO B inhibitors, a key target in neurodegenerative disease, justifying its procurement for neuroscience research.
- [1] Varlamov, A. V., et al. 'Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.' Molecules, 2023, 28(4):1662. View Source
